
4-Bromo-5-fluoronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-fluoronaphthalen-2-ol is an organic compound with the molecular formula C10H6BrFO It is a derivative of naphthalene, where the hydrogen atoms at positions 4 and 5 are substituted by bromine and fluorine, respectively, and the hydrogen at position 2 is replaced by a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoronaphthalen-2-ol typically involves the bromination and fluorination of naphthalen-2-ol. One common method includes the use of bromine and a fluorinating agent such as Selectfluor. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile and toluene. The process involves multiple steps, including the addition of bromine to naphthalen-2-ol, followed by fluorination and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoronaphthalen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or reduced to form alkanes.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce naphthoquinones.
Scientific Research Applications
4-Bromo-5-fluoronaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoronaphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoronaphthalen-1-ol
- 6-Bromo-1-fluoronaphthalen-2-ol
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness
4-Bromo-5-fluoronaphthalen-2-ol is unique due to the specific positions of the bromine and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .
Properties
Molecular Formula |
C10H6BrFO |
|---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
4-bromo-5-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C10H6BrFO/c11-8-5-7(13)4-6-2-1-3-9(12)10(6)8/h1-5,13H |
InChI Key |
FZEBLVCLEXVACC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one](/img/structure/B11870475.png)

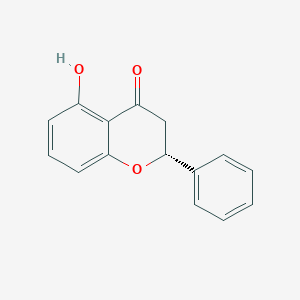
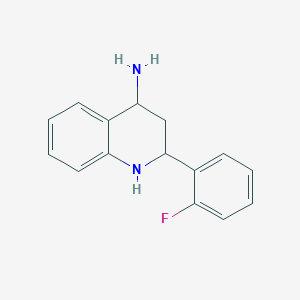




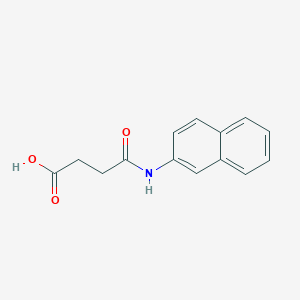
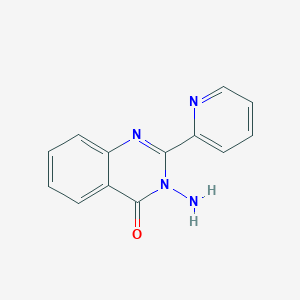
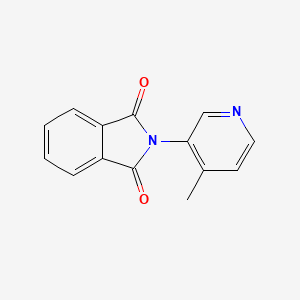
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11870536.png)

![Spiro[indene-2,3'-piperidin]-1(3H)-one hydrochloride](/img/structure/B11870549.png)
